molecular formula C24H21FN4O3 B3404122 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide CAS No. 1207012-59-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B3404122
CAS No.: 1207012-59-6
M. Wt: 432.4
InChI Key: NWUGVZUEOLJEQJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Synthesis of the Quinoline Derivative: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole and quinoline derivatives with the piperidine ring using amide bond formation reactions, typically involving reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, quinoline N-oxides

    Reduction: Amines, reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and pathways.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is unique due to its combination of a benzodioxole moiety, a quinoline derivative, and a piperidine ring. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications in scientific research.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features combine a benzodioxole moiety, a cyano group, and a quinoline derivative, which contribute to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C24H21FN4O3C_{24}H_{21}FN_{4}O_{3}, with a molar mass of approximately 426.45 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest for drug development.

PropertyValue
IUPAC NameN-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
Molecular FormulaC24H21FN4O3
Molar Mass426.45 g/mol
CAS Number1207012-59-6

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its interactions with specific molecular targets.

The compound is believed to exert its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cell proliferation and survival, disrupting signaling pathways critical for cancer cell growth.
  • Receptor Modulation : The compound can interact with various receptors, modulating their activity and influencing downstream signaling cascades.
  • Induction of Apoptosis : By disrupting cellular signaling pathways, it may promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
  • Molecular Interactions : Research utilizing molecular docking simulations indicated that the compound binds effectively to the active sites of target enzymes, suggesting a high affinity that could lead to potent inhibitory effects.
  • Comparative Studies : When compared to similar compounds, N-[...] exhibited enhanced biological activity due to its unique structural features that facilitate better interaction with biological macromolecules.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c25-18-2-3-20-19(10-18)23(17(11-26)13-27-20)29-7-5-16(6-8-29)24(30)28-12-15-1-4-21-22(9-15)32-14-31-21/h1-4,9-10,13,16H,5-8,12,14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUGVZUEOLJEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=C5C=C(C=CC5=NC=C4C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
2-[(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
2-[(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
2-[(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
2-[(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
2-[(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
2-[(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
2-[(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
2-[(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
2-[(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
2-[(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
2-[(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide

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